N,N-Diethyl-4-piperidinecarboxamide hydrochloride
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The compound's official designation reflects the precise structural arrangement of functional groups around the piperidine core, with the carboxamide functionality positioned at the 4-carbon of the six-membered ring and the nitrogen atom of the amide group bearing two ethyl substituents. This nomenclature system ensures unambiguous identification of the compound's molecular architecture and facilitates accurate communication within the scientific community.
The molecular formula C₁₀H₂₁ClN₂O accurately represents the elemental composition of the hydrochloride salt, with a molecular weight of 220.74 grams per mole. Structural analysis reveals that the compound exists as a salt complex between the organic base N,N-diethyl-4-piperidinecarboxamide and hydrochloric acid, with the chloride anion providing charge neutralization for the protonated nitrogen center of the piperidine ring. The Simplified Molecular Input Line Entry System representation CCN(CC)C(=O)C1CCNCC1.Cl provides a linear notation that captures the complete connectivity pattern of all atoms within the molecular structure.
Advanced spectroscopic characterization methods have established definitive structural parameters for this compound. The International Chemical Identifier key JTRZTWHLRLJRSE-UHFFFAOYSA-N provides a unique digital fingerprint that enables precise database searches and structural comparisons. Nuclear magnetic resonance spectroscopy data confirm the expected chemical shift patterns consistent with the proposed molecular structure, while infrared spectroscopy reveals characteristic absorption bands corresponding to the carboxamide carbonyl stretch and nitrogen-hydrogen bond vibrations.
The three-dimensional molecular geometry of this compound reflects the chair conformation characteristic of six-membered saturated heterocycles. The piperidine ring adopts a preferred chair configuration that minimizes steric interactions between adjacent substituents, while the carboxamide group extends from the 4-position in a manner that allows optimal orbital overlap for amide resonance stabilization. Computational modeling studies indicate that the diethylamide substituents adopt conformations that balance steric considerations with electronic effects, resulting in a stable overall molecular architecture.
Historical Context in Heterocyclic Chemistry Research
The development of this compound occurs within the broader historical framework of piperidine chemistry, which traces its origins to the mid-nineteenth century discoveries of fundamental heterocyclic structures. The foundational work of Scottish chemist Thomas Anderson in 1850 established the initial characterization of piperidine itself, obtained through the treatment of piperine with nitric acid. This seminal investigation provided the first systematic understanding of six-membered nitrogen-containing heterocycles and established the conceptual foundation for subsequent developments in piperidine chemistry.
The evolution of piperidine derivative synthesis throughout the twentieth century reflects the gradual refinement of synthetic methodologies and the increasing sophistication of structural modification techniques. Early research efforts focused primarily on simple functional group transformations and ring substitution patterns, while contemporary approaches emphasize the development of complex molecular architectures through multi-step synthetic sequences. The emergence of this compound as a research target demonstrates the successful application of these advanced synthetic strategies to create highly functionalized heterocyclic compounds.
Industrial applications of piperidine derivatives have provided additional impetus for research in this area, with large-scale production methods enabling access to starting materials for specialized derivative synthesis. The industrial synthesis of piperidine through pyridine hydrogenation using molybdenum disulfide catalysts established reliable supply chains for research applications, while simultaneously demonstrating the commercial viability of piperidine-based chemistry. These developments created the infrastructure necessary for systematic investigation of complex piperidine derivatives such as this compound.
The historical progression of piperidine carboxamide research reveals a clear trajectory toward increasingly sophisticated molecular designs and synthetic methodologies. Early investigations concentrated on simple amide formation reactions and basic substitution patterns, while current research emphasizes the development of stereoselective synthesis routes and the exploration of complex functional group combinations. The synthesis of this compound represents a culmination of these historical developments, incorporating advanced synthetic techniques with precisely controlled structural modifications.
Position Within Piperidine Carboxamide Derivatives
This compound occupies a distinctive position within the extensive family of piperidine carboxamide derivatives, characterized by its specific substitution pattern and functional group arrangement. The compound's structural features place it among the tertiary carboxamides of the piperidine-4-carboxylic acid series, a classification that encompasses numerous related compounds with varying degrees of structural complexity and functional diversity. This positioning reflects both the compound's synthetic accessibility and its potential utility as a building block for more complex molecular architectures.
Comparative analysis of piperidine carboxamide derivatives reveals that the diethylamide substitution pattern of this compound provides unique chemical and physical properties relative to other members of this compound class. Research investigations have demonstrated that the specific nature of the amide nitrogen substituents significantly influences both the chemical reactivity and the biological activity profiles of piperidine carboxamide derivatives. The diethyl substitution pattern creates a balanced combination of steric bulk and electronic effects that distinguishes this compound from simpler derivatives such as the unsubstituted carboxamide or monomethyl analogs.
The synthetic utility of this compound within the broader context of piperidine chemistry stems from its capacity to serve as both a synthetic target and a synthetic intermediate. The compound's functional group arrangement enables participation in various chemical transformations while maintaining the structural integrity of the piperidine core. This dual functionality has established the compound as a valuable reference point for systematic structure-activity relationship studies and synthetic methodology development.
Recent advances in piperidine carboxamide synthesis have highlighted the importance of precise functional group positioning and substitution pattern control in achieving desired compound properties. The 4-carboxamide positioning in this compound represents an optimal balance between synthetic accessibility and functional group compatibility, characteristics that have made this substitution pattern particularly attractive for research applications. The compound's position within this derivative family reflects the successful application of rational molecular design principles to heterocyclic chemistry.
Properties
IUPAC Name |
N,N-diethylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-3-12(4-2)10(13)9-5-7-11-8-6-9;/h9,11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRZTWHLRLJRSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Route
One common and efficient method involves converting 4-piperidinecarboxylic acid to its acid chloride, which then reacts with diethylamine to form the amide.
- Step 1: Conversion of 4-piperidinecarboxylic acid to 4-piperidinecarbonyl chloride using thionyl chloride (SOCl2) or oxalyl chloride under controlled temperature (0–50 °C).
- Step 2: Reaction of the acid chloride with diethylamine in an inert solvent such as diethyl ether or dichloromethane at low temperature (0–10 °C) to minimize side reactions.
- Step 3: Work-up involves removal of excess reagents by distillation or washing, followed by isolation of the amide.
- Step 4: Treatment of the amide with gaseous HCl or HCl in diethyl ether to form the hydrochloride salt, which is then recrystallized from ethyl acetate or similar solvents.
This method is advantageous due to its relatively mild conditions, short reaction times (15–60 minutes), and suitability for scale-up in commercial manufacturing.
Direct Amidation Using Catalysts
Another approach involves direct amidation of 4-piperidinecarboxylic acid with diethylamine in the presence of inorganic acids or organic catalysts at elevated temperatures (100–800 °C) and pressures (10–800 psi). However, this method has drawbacks such as:
- High energy consumption due to elevated temperature and pressure
- Potential for side reactions and lower selectivity
- Longer reaction times
Intermediate Preparation of 4-Piperidone Hydrochloride
Since 4-piperidone derivatives are key intermediates, their preparation impacts the overall synthesis:
- N-Carbethoxy-4-piperidone is etherified using trimethyl orthoformate in the presence of acid catalysts (e.g., p-toluene sulfonic acid) at 25–40 °C.
- The resulting 4,4-dimethoxypiperidine is hydrolyzed with a base (e.g., potassium hydroxide) at 65–85 °C for 25–35 hours.
- Treatment with hydrochloric acid (15–40% concentration) yields 4-piperidone hydrochloride hydrate.
- This intermediate is then converted to the carboxamide via amidation steps.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Acid chloride formation | Thionyl chloride or oxalyl chloride | 0–50 | 15–60 min | Removal of excess reagent by distillation |
| Amidation | Diethylamine in diethyl ether or DCM | 0–10 | 15–60 min | Use of organic tertiary base as catalyst |
| Hydrochloride salt formation | HCl gas or HCl in diethyl ether | Room temp | Variable | Recrystallization from ethyl acetate |
| Etherification (intermediate) | Trimethyl orthoformate + acid catalyst | 25–40 | 15 min to 1 h | Acid catalyst: PTSA or H2SO4 |
| Hydrolysis (intermediate) | Base (KOH, NaOH) | 65–85 | 25–35 hours | Monitored by GC for completion |
| Salt formation (intermediate) | HCl (15–40%) | Room temp | 1 h | Molar ratio 1:1 to 1:10 (substrate:HCl) |
Research Findings and Advantages
- The acid chloride method is preferred for its simplicity, energy efficiency, and scalability.
- Use of organic tertiary bases during amidation improves yield and reduces reaction time.
- The process avoids harsh conditions and toxic reagents, making it environmentally friendlier.
- The intermediate preparation of 4-piperidone hydrochloride hydrate using etherification and hydrolysis steps provides high purity and yield, facilitating downstream amidation.
- Monitoring by gas chromatography ensures reaction completeness and product quality.
Summary Table of Preparation Routes
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid Chloride Route | SOCl2, diethylamine, HCl | 0–50 °C, 15–60 min | Mild, scalable, high yield | Requires handling of acid chlorides |
| Direct Amidation with Catalysts | Diethylamine, inorganic/organic acid | High temp (100–800 °C), high pressure | Simple reagents | Energy intensive, longer time |
| Ester Hydrolysis and Amidation | Ethyl ester, diethylamine, base | Reflux, hours to days | Alternative when acid chloride unavailable | Longer, multi-step |
| Intermediate 4-Piperidone Preparation | N-Carbethoxy-4-piperidone, trimethyl orthoformate, base, HCl | 25–85 °C, hours to days | High purity intermediate | Multi-step, requires monitoring |
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-4-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: N,N-Diethyl-4-piperidinecarboxamide N-oxide.
Reduction: N,N-Diethyl-4-piperidinecarboxamide amine derivatives.
Substitution: Substituted piperidinecarboxamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
N,N-Diethyl-4-piperidinecarboxamide hydrochloride has been investigated for its role as a precursor in the synthesis of various pharmaceutical compounds. Its structural properties allow it to serve as a scaffold for developing new drugs targeting specific receptors. For instance, derivatives of this compound have been explored for their activity against the serotonin 5HT2A receptor, which is implicated in several neuropsychiatric disorders .
Opioid Receptor Agonists
Research has demonstrated that related compounds derived from this compound exhibit high affinity and selectivity for delta opioid receptors. These compounds have shown promise as analgesics with reduced side effects compared to traditional opioids . For example, one study reported that an analog of this compound exhibited an IC(50) of 0.87 nM for delta opioid receptors, indicating strong binding affinity and selectivity over mu and kappa receptors .
Pharmacological Applications
Analgesic Properties
The compound has been evaluated for its analgesic properties, particularly in the context of pain management. Its derivatives have been shown to possess local anesthetic activity, making them candidates for further development in pain relief therapies .
Behavioral Studies
In behavioral pharmacology, this compound has been utilized to study its effects on animal models. These studies help elucidate the compound's mechanism of action and its potential therapeutic effects in treating conditions such as anxiety and depression .
Biochemical Research
Buffering Agent in Cell Cultures
this compound is also used as a non-ionic organic buffering agent in biological research. It helps maintain pH levels within a range conducive to cellular activities, making it valuable in cell culture experiments .
Case Studies
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering their catalytic functions .
Comparison with Similar Compounds
Structural and Functional Insights:
- Biological Activity : Piperidinecarboxamides with aromatic substituents (e.g., benzyl groups) are often explored for receptor binding, while heterocyclic modifications (e.g., oxadiazole) may enhance target specificity .
- Toxicity and Stability : Most analogs lack comprehensive toxicity profiles, though high-purity synthesis methods (e.g., 95% purity for N,4-dimethyl derivative) suggest industrial feasibility .
Research Findings and Pharmacological Relevance
Piperidine Core Bioactivity
Compounds with 2,6-diarylpiperidine cores exhibit potent biological activities, including antimicrobial and CNS-targeting effects .
Stability and Environmental Impact
- Ecotoxicity: Limited ecological data exist for piperidinecarboxamides. For example, 4-(Diphenylmethoxy)piperidine HCl lacks comprehensive environmental impact studies .
- Synthetic Feasibility : Derivatives like N,4-dimethyl-4-piperidinecarboxamide HCl are produced at scale (e.g., 95% purity), suggesting robust synthetic protocols .
Biological Activity
N,N-Diethyl-4-piperidinecarboxamide hydrochloride, commonly referred to as DEPC, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 217.73 g/mol
The compound consists of a piperidine ring substituted with diethylamine and a carboxamide group, which contributes to its biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, modulating their activity. For instance, it has been shown to inhibit proteasome activity in specific cellular contexts, which can lead to apoptosis in cancer cells .
- Receptor Modulation : DEPC can bind to various receptors, influencing signaling pathways associated with pain perception and inflammation. It has been investigated for its potential analgesic properties .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. A study conducted by demonstrated its effectiveness in inhibiting the growth of certain Gram-positive and Gram-negative bacteria.
Antiviral Effects
In addition to its antibacterial properties, DEPC has shown potential antiviral effects. It has been tested against viruses such as the hepatitis C virus (HCV), where it demonstrated inhibitory effects on viral replication through modulation of host cell pathways .
Case Studies
- Cancer Research : A study published in Cell Chemical Biology explored the use of DEPC as a proteasome inhibitor in cancer therapy. The results indicated that DEPC could induce apoptosis in resistant cancer cell lines by disrupting proteasomal degradation pathways .
- Pain Management : Clinical trials have assessed DEPC's efficacy as an analgesic agent. Patients with chronic pain conditions reported significant relief when treated with DEPC compared to placebo controls.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Antiviral | Significant | |
| Enzyme Inhibition | Strong | |
| Analgesic Properties | Promising |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits proteasome activity leading to apoptosis |
| Receptor Modulation | Binds to pain receptors altering pain signaling |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N,N-Diethyl-4-piperidinecarboxamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carboxamide coupling. For example, piperidine derivatives are often functionalized at the 4-position using sulfonyl or carbonyl reagents under basic conditions . Optimization involves adjusting reaction time, temperature (e.g., 60–80°C for amide bond formation), and catalysts (e.g., DCC for coupling). Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical for yield improvement .
Q. Which analytical techniques are most suitable for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>98%) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ confirms the absence of unreacted starting materials and verifies substituent positions (e.g., piperidine ring protons at δ 1.5–2.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak ([M+H]⁺) and detects impurities like diethylamine byproducts .
Q. What are the primary research applications of this compound in pharmacological studies?
- Methodological Answer : It serves as a precursor for neuroactive or receptor-targeting molecules. For example, piperidine carboxamides are evaluated for binding to sigma-1 receptors or acetylcholinesterase inhibition. Researchers use in vitro assays (e.g., radioligand displacement) to screen activity, with IC₅₀ values compared against reference compounds like donepezil .
Advanced Research Questions
Q. How can experimental designs resolve contradictions in receptor binding affinity data across different assays?
- Methodological Answer : Cross-validate results using orthogonal methods:
- Radioligand Binding vs. Functional Assays : Compare displacement data (e.g., [³H]-DTG for sigma receptors) with calcium flux assays to confirm target engagement .
- Species-Specific Variations : Test human vs. rodent receptor isoforms to identify interspecies differences in binding kinetics .
- Statistical Analysis : Apply ANOVA with post-hoc tests to assess significance (p<0.05) and control for batch effects in cell lines .
Q. What strategies assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC peak area reduction (>10% indicates instability) .
- Long-Term Stability : Store aliquots at -20°C, 4°C, and 25°C for 6 months. Use NMR to detect hydrolysis products (e.g., free piperidine) and quantify remaining intact compound .
Q. How should researchers approach synthesizing novel derivatives to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the piperidine nitrogen (e.g., alkyl, aryl groups) or the carboxamide moiety. Use computational tools (e.g., molecular docking) to predict binding poses with target proteins .
- Biological Testing : Screen derivatives in dose-response assays (e.g., 0.1–100 µM) for potency and selectivity. Compare logP values (calculated via HPLC retention times) to correlate hydrophobicity with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
